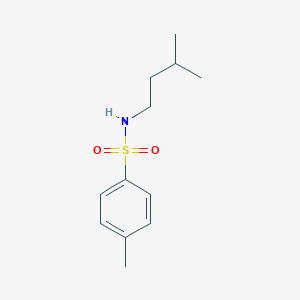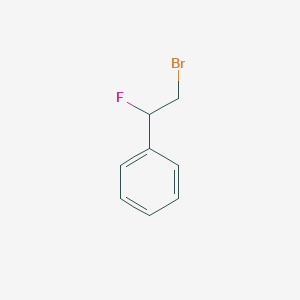
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mechanism of Action
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to the condensation of chromatin and the repression of gene expression. By inhibiting HDAC activity, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- promotes the acetylation of histone proteins, which leads to the relaxation of chromatin and the activation of gene expression. This mechanism of action is believed to underlie the therapeutic effects of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- in various diseases.
Biochemical and Physiological Effects
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been found to have a number of biochemical and physiological effects in various cell types and tissues. In cancer cells, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to induce cell cycle arrest and apoptosis, as well as sensitize cells to chemotherapy and radiation therapy. In neuronal cells, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been found to improve memory and cognitive function, as well as protect against oxidative stress and inflammation. In immune cells, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to reduce inflammation and oxidative stress, as well as modulate immune cell function.
Advantages and Limitations for Lab Experiments
One of the main advantages of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- for lab experiments is its relatively simple and cost-effective synthesis method. It is also a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the role of histone acetylation in various biological processes. However, one limitation of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- is its lack of specificity for individual HDAC isoforms, which can make it difficult to determine the specific effects of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- on gene expression and cellular function.
Future Directions
There are several future directions for research on Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-. One area of interest is the development of more specific HDAC inhibitors that target individual isoforms of HDACs. This could lead to more targeted and effective therapies for various diseases. Another area of interest is the combination of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- in various cell types and tissues, which could lead to the development of new treatments for a wide range of diseases.
Synthesis Methods
The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylbutan-1-amine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-. The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- is a relatively simple and cost-effective process, which makes it an attractive compound for further research and development.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In neurodegenerative disorders, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In inflammatory conditions, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been found to reduce inflammation and oxidative stress, making it a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis.
properties
CAS RN |
53226-44-1 |
|---|---|
Product Name |
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- |
Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
4-methyl-N-(3-methylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-10(2)8-9-13-16(14,15)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
InChI Key |
LKTXDNCQAMQPSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)

